C13-113-tri-tail
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Overview
Description
C13-113-tri-tail: is a cationic lipid-like compound characterized by a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a tertiary amine linker . This compound can be formulated into lipid nanoparticles, making it a valuable tool in drug delivery and gene therapy applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C13-113-tri-tail involves the reaction of a polar amino alcohol with three hydrophobic carbon-13 chains, linked via a tertiary amine. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is often produced in reagent grade for research purposes, with options for custom synthesis and GMP-grade production for clinical applications .
Chemical Reactions Analysis
Types of Reactions: C13-113-tri-tail primarily undergoes reactions typical of cationic lipids, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not commonly documented.
Substitution: The tertiary amine linker allows for substitution reactions, which can modify the compound’s properties
Common Reagents and Conditions:
Oxidizing Agents: Various oxidizing agents can be used to induce oxidation.
Substitution Reagents: Reagents that target the tertiary amine linker can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in modified lipid structures .
Scientific Research Applications
C13-113-tri-tail has a wide range of applications in scientific research, including:
Chemistry: Used in the formulation of lipid nanoparticles for various chemical applications
Medicine: Potential use in drug delivery systems to transport cytotoxic proteins and other therapeutic agents.
Industry: Employed in the development of advanced drug delivery systems and nanotechnology applications
Mechanism of Action
C13-113-tri-tail exerts its effects by forming lipid nanoparticles that can encapsulate and deliver anionic substrates. The polar amino alcohol head group interacts with the target molecules, while the hydrophobic carbon-13 tails facilitate membrane fusion and cellular uptake. The tertiary amine linker plays a crucial role in maintaining the structural integrity of the nanoparticles .
Comparison with Similar Compounds
C13-113-tetra-tail: Contains four hydrophobic carbon-13 tails instead of three, offering different structural and functional properties.
Other Cationic Lipids: Various cationic lipids with similar head groups and hydrophobic tails, used in lipid nanoparticle formulations
Uniqueness: C13-113-tri-tail is unique due to its specific combination of a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a tertiary amine linker. This structure provides optimal balance for forming stable lipid nanoparticles and delivering a wide range of anionic substrates .
Properties
Molecular Formula |
C44H93N3O3 |
---|---|
Molecular Weight |
712.2 g/mol |
IUPAC Name |
1-[2-[2-[bis(2-hydroxytridecyl)amino]ethyl-methylamino]ethylamino]tridecan-2-ol |
InChI |
InChI=1S/C44H93N3O3/c1-5-8-11-14-17-20-23-26-29-32-42(48)39-45-35-36-46(4)37-38-47(40-43(49)33-30-27-24-21-18-15-12-9-6-2)41-44(50)34-31-28-25-22-19-16-13-10-7-3/h42-45,48-50H,5-41H2,1-4H3 |
InChI Key |
PJUYROACXJIHTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CNCCN(C)CCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
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